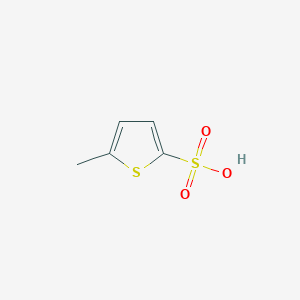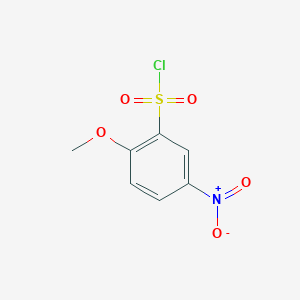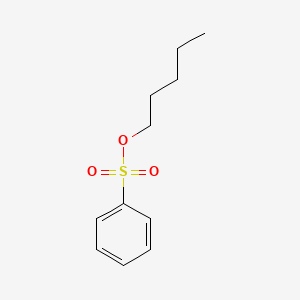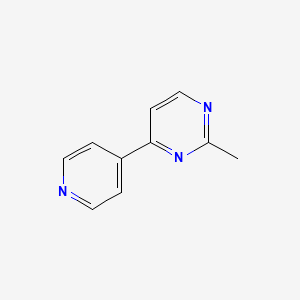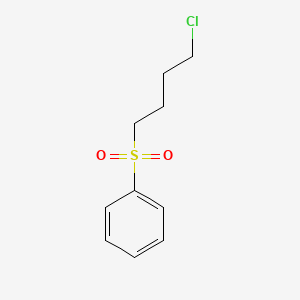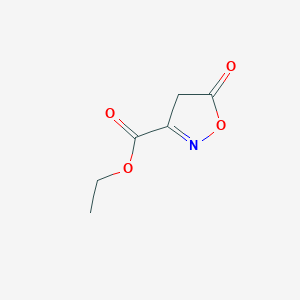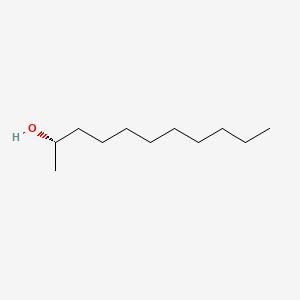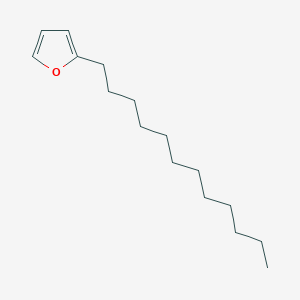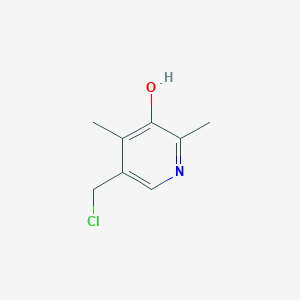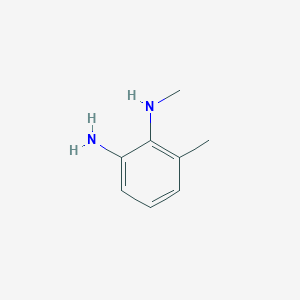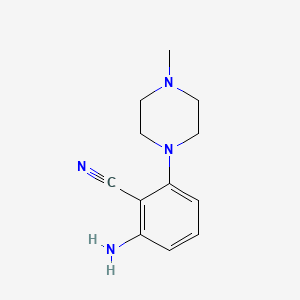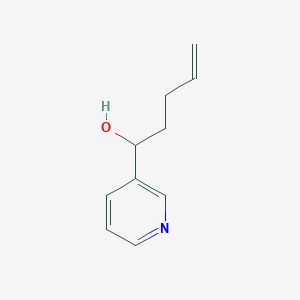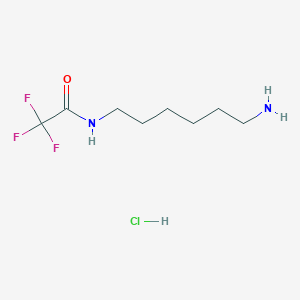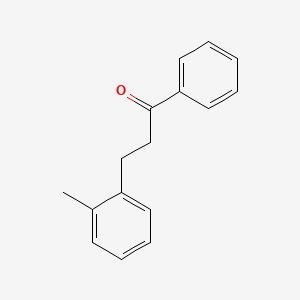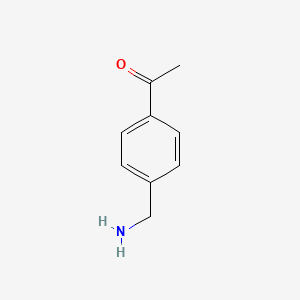
1-(4-(Aminomethyl)phenyl)ethanone
Vue d'ensemble
Description
“1-(4-(Aminomethyl)phenyl)ethanone” is a chemical compound with the molecular formula C9H11NO . It is also known as "Ethanone, 1-[4-(aminomethyl)phenyl]-" .
Molecular Structure Analysis
The molecular structure of “1-(4-(Aminomethyl)phenyl)ethanone” consists of a benzene ring attached to an ethanone group at one end and an aminomethyl group at the other end . The InChI code for this compound is "1S/C9H11NO.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H" .Physical And Chemical Properties Analysis
The compound “1-(4-(Aminomethyl)phenyl)ethanone” is a white to yellow powder or crystals . It has a molecular weight of 185.65 and a melting point range of 222-228°C .Applications De Recherche Scientifique
Photoremovable Protecting Group for Carboxylic Acids
1-(4-(Aminomethyl)phenyl)ethanone has been utilized as a photoremovable protecting group for carboxylic acids. This novel protecting group, HAPE, demonstrates efficient photorelease of protected acids with isolated yields ranging from 70-85% (Walters N. Atemnkeng et al., 2003).
Synthesis and Antimicrobial Activity
Research has explored the synthesis of derivatives of 1-(4-(Aminomethyl)phenyl)ethanone for antimicrobial applications. For instance, a derivative demonstrated significant antimicrobial activity, which was synthesized using 4-chlorophenol as a starting material (Atul K. Wanjari, 2020). Additionally, other derivatives have shown antimicrobial efficacy against various bacterial species (R. N. Patel et al., 2011).
Antiviral Activity
1-(4-(Aminomethyl)phenyl)ethanone derivatives have been synthesized and evaluated for their antiviral activity. These compounds have shown promise against viruses like HSV1 and HAV-MBB, suggesting potential in antiviral research (F. Attaby et al., 2006).
Antitumor Activity
Compounds derived from 1-(4-(Aminomethyl)phenyl)ethanone have been studied for their antitumor properties. For instance, piperazine-based tertiary amino alcohols derived from this compound showed an effect on tumor DNA methylation processes, indicating potential in cancer research (N. Hakobyan et al., 2020).
Anti-inflammatory Activity
Certain phenyl dimer compounds, including derivatives of 1-(4-(Aminomethyl)phenyl)ethanone, have demonstrated anti-inflammatory activities in in vivo studies. This research contributes to the understanding of new anti-inflammatory agents (V. Singh et al., 2020).
Fungitoxicity
Research has been conducted on the fungitoxicity of certain derivatives of 1-(4-(Aminomethyl)phenyl)ethanone. These compounds have exhibited promising fungitoxic effects against various fungal species, highlighting their potential in fungicide development (R. K. Mehton et al., 2009).
Safety And Hazards
The safety data sheet for “1-(4-(Aminomethyl)phenyl)ethanone” indicates that it is a hazardous substance. It has the signal word “Warning” and hazard statements H302, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUFTNBKCAMKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498183 | |
| Record name | 1-[4-(Aminomethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Aminomethyl)phenyl)ethanone | |
CAS RN |
87171-25-3 | |
| Record name | 1-[4-(Aminomethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



